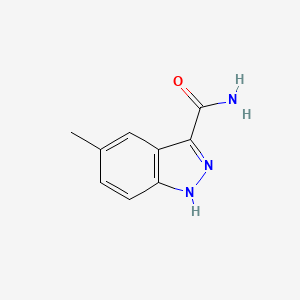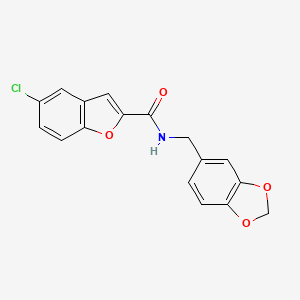
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid inhibits the phosphorylation of JAKs, which are key enzymes in cytokine signaling pathways. This leads to the inhibition of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway. The inhibition of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as breast cancer and leukemia cells, by inducing apoptosis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, this compound does have some limitations. It has been shown to have off-target effects, which can lead to unintended consequences. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Additionally, this compound could be used in the study of other cytokine signaling pathways, as it has been shown to have broad inhibitory effects. Finally, further research could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
合成方法
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid can be synthesized via several methods, including the reaction of 2-methoxybenzaldehyde with indole-3-carboxylic acid in the presence of a catalyst, or the reaction of 2-methoxyphenylhydrazine with indole-3-carboxylic acid in the presence of a reducing agent. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. This compound has been shown to inhibit the activation of JAKs, leading to the inhibition of downstream signaling pathways. This has been useful in studying the role of JAKs in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-5-3-2-4-11(15)10-6-7-12-13(16(18)19)9-17-14(12)8-10/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMYDSSEHLMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)